2-(4-Fluoro-2-methylphenyl)-2-butanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-4-11(3,13)10-6-5-9(12)7-8(10)2/h5-7,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBICHTWTUPGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(C=C(C=C1)F)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Fluoro 2 Methylphenyl 2 Butanol and Analogues
General Strategies for Tertiary Alcohol Construction
The creation of tertiary alcohols is a fundamental transformation in organic synthesis. Several robust methods have been developed to construct the requisite carbon-carbon bond at a carbonyl carbon.
Nucleophilic Addition to Ketones (e.g., Organometallic Reagents)
One of the most direct and widely utilized methods for the synthesis of tertiary alcohols is the nucleophilic addition of organometallic reagents to ketones. google.comlibretexts.orglibretexts.org This reaction forms a new carbon-carbon bond at the carbonyl carbon, which upon an aqueous workup, yields the desired tertiary alcohol. libretexts.org
Grignard Reagents: The Grignard reaction, which employs organomagnesium halides, is a classic and powerful tool for this transformation. organic-chemistry.orgorganicchemistrytutor.com For the synthesis of 2-(4-fluoro-2-methylphenyl)-2-butanol, the logical precursors would be 1-(4-fluoro-2-methylphenyl)ethan-1-one and a methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr). pearson.com The reaction proceeds via the nucleophilic attack of the methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. organicchemistrytutor.compearson.com The resulting magnesium alkoxide intermediate is then protonated during workup to give the final tertiary alcohol. libretexts.org
The general mechanism involves the formation of a tetrahedral intermediate, which is then protonated. pearson.com While effective, traditional Grignard reactions can sometimes be complicated by side reactions such as enolization of the ketone starting material or reduction of the carbonyl group. organic-chemistry.org To mitigate these issues and improve yields, additives like ethers and quaternary ammonium (B1175870) salts can be employed. google.com
| Ketone Precursor | Grignard Reagent | Product |
|---|---|---|
| 1-(4-fluoro-2-methylphenyl)ethan-1-one | Methylmagnesium bromide | This compound |
| Acetone (B3395972) | Phenylmagnesium bromide | 2-Phenyl-2-propanol |
| Cyclohexanone | Ethylmagnesium bromide | 1-Ethylcyclohexan-1-ol |
Organolithium Reagents: Similar to Grignard reagents, organolithium reagents are also potent nucleophiles capable of adding to ketones to form tertiary alcohols. libretexts.org They often exhibit higher reactivity than their Grignard counterparts.
Reductive Coupling and Related Methodologies
Reductive coupling reactions offer an alternative pathway to tertiary alcohols, typically by forming a vicinal diol which can then be further manipulated.
Pinacol (B44631) Coupling: The pinacol coupling reaction is a classic method that involves the reductive dimerization of a ketone or aldehyde to form a 1,2-diol. wikipedia.orgchemeurope.com This reaction is typically promoted by a reducing agent like magnesium or samarium(II) iodide. wikipedia.orgnumberanalytics.com While this method primarily produces diols, it is a significant strategy for carbon-carbon bond formation. organic-chemistry.org The reaction proceeds through a ketyl radical anion intermediate. wikipedia.org Two of these radicals then couple to form the diol. chemeurope.com For instance, the pinacol coupling of acetone yields 2,3-dimethyl-2,3-butanediol, also known as pinacol. wikipedia.org
| Reactant | Reducing Agent | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | TiCl₄ | 1,2-Diphenylethane-1,2-diol | 80 |
| Acetone | SmI₂ | 2,3-Dimethylbutane-2,3-diol | 90 |
| Cyclohexanone | Mg | 1,1'-Bicyclohexyl-1,1'-diol | 85 |
While not a direct route to this compound, related reductive cross-coupling reactions can be used to form quaternary centers. nih.gov For example, titanium-catalyzed reductive dehydroxylative vinylation of tertiary alcohols can construct vinylated all-carbon quaternary centers. researchgate.net
Rearrangement Reactions for Stereocenter Formation
Rearrangement reactions can be powerful tools for the stereospecific synthesis of tertiary alcohols. nih.gov The acs.orgnih.gov-Meisenheimer rearrangement of allylic N-oxides, for instance, has been developed as a catalytic asymmetric method to produce chiral acyclic tertiary allylic alcohols. nih.govnih.gov This reaction is particularly advantageous as it is stereospecific, allowing for high enantioselectivity even when the substituents at the newly formed stereocenter have similar steric bulk. nih.gov
A notable application of this strategy is in the synthesis of the side-chain acids of homoharringtonine (B1673347) and harringtonine. nih.gov More recently, a stereoretentive nucleophilic substitution of homoallylic tertiary alcohols has been achieved via a nonclassical cyclopropyl (B3062369) carbinyl carbocation intermediate, demonstrating the versatility of rearrangement strategies in controlling stereochemistry. acs.org
Asymmetric Synthesis of Chiral Tertiary Alcohols
The synthesis of enantiomerically pure tertiary alcohols is a significant challenge in organic synthesis due to the steric congestion around the prochiral ketone. researchgate.net Catalytic enantioselective methods are highly sought after for their efficiency and atom economy. researchgate.net
Catalytic Enantioselective Nucleophilic Addition to Ketones
The catalytic enantioselective addition of nucleophiles to ketones is one of the most direct approaches to chiral tertiary alcohols. researchgate.netresearchgate.net This area has seen significant advancements with the development of various catalytic systems.
Metal-catalyzed systems have emerged as powerful tools for the enantioselective synthesis of tertiary alcohols. acs.orgacs.org
Nickel-Catalyzed Additions: Nickel-catalyzed systems have shown considerable promise. For example, a Ni(II)-catalyzed asymmetric alkenylation and arylation of aryl ketones with organoboron reagents has been developed to produce chiral tertiary allylic and diaryl alcohols. researchgate.net More recently, a nickel-catalyzed enantioselective reductive arylation of common ketones using a chiral bisoxazoline ligand has been reported, which does not require a directing group. acs.org This method has proven effective for a range of acyclic and cyclic ketones. acs.org
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, circumventing the need for often toxic or expensive metal catalysts. In the context of tertiary alcohol synthesis, organocatalytic strategies typically involve the activation of either the ketone or the nucleophile through non-covalent interactions, such as hydrogen bonding, with a chiral small-molecule catalyst. acs.orgrsc.org
One prominent approach is the asymmetric aldol (B89426) reaction, where a chiral amine catalyst, often derived from cinchona alkaloids, can facilitate the enantioselective addition of a ketone enolate to an aldehyde or another ketone. acs.org For instance, the direct asymmetric aldol reaction between hydroxyacetone (B41140) and β,γ-unsaturated α-keto esters has been successfully developed using 9-amino-9-deoxy-epi-cinchonine as an organocatalyst. This method yields adducts containing a chiral tertiary alcohol in high yields and with excellent enantioselectivities. acs.org
Another strategy involves the use of thiourea-based bifunctional organocatalysts. rsc.org These catalysts possess both a hydrogen-bond donating thiourea (B124793) moiety and a Lewis basic site (e.g., a tertiary amine). This dual functionality allows for simultaneous activation of the electrophile (the ketone) and the nucleophile, guiding the stereochemical outcome of the reaction. While direct organocatalytic alkylation of a ketone like 1-(4-fluoro-2-methylphenyl)ethan-1-one with an ethyl nucleophile is challenging, related reactions, such as the addition of formaldehyde (B43269) tert-butyl hydrazone to α-keto esters, have been achieved with moderate enantioselectivity. rsc.org
The development of these methods provides a pathway to valuable chiral tertiary alcohols, which are key intermediates for a range of more complex molecules. researchgate.netamanote.com
Diastereoselective Synthesis Methods
Chelation-Controlled Additions to α-Substituted Ketones
Achieving high diastereoselectivity in the synthesis of tertiary alcohols containing multiple stereocenters is a significant synthetic challenge. One of the most effective strategies to address this is through chelation-controlled nucleophilic additions to ketones bearing a coordinating group at the α-position. nih.govacs.org
This methodology relies on the principle of Cram's chelation model, where a Lewis acidic metal center coordinates to both the carbonyl oxygen and the heteroatom of the α-substituent (e.g., an oxygen in an α-alkoxy or α-silyloxy group). sci-hub.se This coordination locks the conformation of the ketone, forcing the nucleophile to attack the carbonyl carbon from the less sterically hindered face, thereby directing the stereochemical outcome of the reaction. sci-hub.senih.gov
The choice of protecting group for the α-hydroxy moiety and the nature of the organometallic nucleophile are critical. While bulky silyl (B83357) protecting groups typically favor a non-chelation pathway (the Felkin-Anh model), the use of specific Lewis acids, such as alkyl zinc halides (RZnX), can promote chelation even with these groups. nih.govresearchgate.net This approach has been successfully applied to the highly diastereoselective addition of various organozinc reagents to α-silyloxy ketones, affording the syn-diol products with excellent control. nih.gov For example, the addition of diethylzinc (B1219324) to silyl-protected 3-hydroxy-2-butanone in the presence of a Lewis acid can yield the chelation-controlled product with high diastereomeric ratios.
This method has proven versatile for creating vicinal secondary and tertiary carbinols, a structural motif present in various natural products. nih.govnih.gov The application of this strategy to an appropriately substituted α-hydroxy ketone precursor would provide a reliable route to specific diastereomers of analogues of this compound.
Table 1: Diastereoselective Chelation-Controlled Methylation of α-Silyloxy Ketones
| Entry | Silyl Protecting Group | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|
| 1 | TMS (Trimethylsilyl) | 99:1 | nih.gov |
| 2 | TES (Triethylsilyl) | 97:3 | nih.gov |
| 3 | TBS (tert-Butyldimethylsilyl) | 88:12 | nih.gov |
This table illustrates the impact of the steric bulk of the silyl protecting group on the diastereoselectivity of the addition reaction, as investigated in seminal studies.
Cyanosilylation Methodologies
Enantioselective Cyanosilylation of α-Branched Ketones
The enantioselective cyanosilylation of ketones is a highly valuable carbon-carbon bond-forming reaction that produces chiral cyanohydrins. These products are versatile synthetic intermediates that can be readily converted into other important building blocks, including α-hydroxy acids, β-amino alcohols, and, pertinently, chiral tertiary alcohols after the addition of a second organometallic reagent to the nitrile group followed by hydrolysis. chinesechemsoc.orgnih.gov
A significant advancement in this area is the development of highly diastereo- and enantioselective cyanosilylation of racemic α-branched ketones. chinesechemsoc.orgchinesechemsoc.org This process allows for the construction of tertiary alcohols with two adjacent stereocenters from racemic starting materials. The reaction is often enabled by a multi-component catalyst system, such as a chiral (salen)AlCl complex activated by a phosphorane. chinesechemsoc.org This catalytic system can effectively differentiate between the two enantiomers of the racemic ketone and control the facial selectivity of the cyanide addition, leading to a kinetic resolution of the starting ketone and the formation of a highly enantioenriched cyanohydrin product. chinesechemsoc.org
Using a bifunctional cyanating reagent like Me₂(CH₂Cl)SiCN has been shown to improve both reactivity and enantioselectivity compared to the more common trimethylsilyl (B98337) cyanide (TMSCN). chinesechemsoc.org This methodology has successfully produced Cα-tetrasubstituted silyl cyanohydrins with diastereomeric ratios (dr) exceeding 20:1 and enantiomeric excesses (ee) in the 90–98% range. chinesechemsoc.orgchinesechemsoc.org
Table 2: Enantioselective Cyanosilylation of Representative α-Branched Ketones
| Ketone Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|
| 2-Phenylpropiophenone | >20:1 | 96 | chinesechemsoc.org |
| 2-Methyl-1-phenyl-1-butanone | 10:1 | 96 | chinesechemsoc.org |
| 2-Methyl-1-phenyl-1-pentanone | 10:1 | 95 | chinesechemsoc.org |
This table showcases the high stereoselectivity achievable with the (salen)AlCl/phosphorane catalytic system for various α-branched ketones.
Kinetic Resolution Techniques for Enantioenrichment of Racemic Tertiary Alcohols
While asymmetric synthesis provides a direct route to enantiopure compounds, the resolution of racemic mixtures remains a crucial and widely practiced alternative. Kinetic resolution separates enantiomers based on the differential rate at which they react with a chiral catalyst or reagent. jocpr.com For tertiary alcohols, however, this process is particularly challenging due to the steric hindrance around the chiral center, which often leads to low reactivity and poor enantioselectivity. researchgate.netscielo.br
Enzymatic Kinetic Resolution Protocols
Enzymes, particularly lipases, have proven to be highly effective catalysts for the kinetic resolution of a wide range of alcohols via enantioselective transesterification. jocpr.com Despite the challenges posed by tertiary alcohols, protocols have been developed that show remarkable efficiency. scielo.broup.com
Lipase A from Candida antarctica (CAL-A), often immobilized as Novozym 435®, is a biocatalyst that has been successfully employed for the resolution of racemic tertiary alcohols. scielo.brnih.gov The process involves the acylation of the alcohol, where the enzyme selectively catalyzes the reaction of one enantiomer at a much higher rate than the other. This results in a mixture of one enantiomer of the alcohol and the ester of the other enantiomer, which can then be separated.
The success of the resolution is highly dependent on the reaction conditions. Key variables that must be optimized include the choice of acyl donor (e.g., vinyl acetate, vinyl butyrate), the solvent (e.g., heptane, isooctane), and the enzyme-to-substrate ratio. scielo.brnih.gov For example, the enzymatic kinetic resolution of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, a tertiary benzyl (B1604629) bicyclic alcohol, using CAL-A and vinyl butyrate (B1204436) in heptane, achieved a 44% conversion to the (R)-ester with 96% ee in just 4 hours. scielo.br In some cases, combining enzymatic resolution with an in situ racemization of the slower-reacting enantiomer—a process known as dynamic kinetic resolution—can allow for theoretical yields of the desired enantiopure product to exceed the 50% limit of standard kinetic resolution. researchgate.netrsc.org
Table 3: Enzymatic Kinetic Resolution of Representative Racemic Tertiary Alcohols
| Substrate | Enzyme | Acyl Donor | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 1-Methyl-2,3-dihydro-1H-inden-1-ol | CAL-A | Vinyl butyrate | 45 | 99 | scielo.br |
| 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | CAL-A | Vinyl butyrate | 44 | 96 | scielo.br |
| 3-Phenylbut-1-yn-3-ol | CAL-A | Vinyl acetate | 35 | >99 (for ester) | oup.com |
Non-Enzymatic Kinetic Resolution Approaches
The synthesis of this compound via common methods, such as Grignard reactions, results in a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers is crucial for applications where single-enantiomer purity is required. Non-enzymatic kinetic resolution offers a powerful method for achieving this separation by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.
In a typical non-enzymatic kinetic resolution, the racemic alcohol is reacted with an acylating agent in the presence of a substoichiometric amount of a chiral catalyst. One enantiomer reacts faster, becoming acylated, while the other remains largely unreacted. This allows for the separation of the acylated product from the unreacted alcohol, thereby resolving the enantiomers.
While specific studies on the kinetic resolution of this compound are not extensively documented in publicly available literature, established protocols for tertiary alcohols are applicable. Chiral phosphine (B1218219) catalysts, for example, have been successfully employed in the kinetic resolution of various tertiary alcohols. The process would involve the selective acylation of one enantiomer, allowing for separation via standard chromatographic techniques.
Table 1: Generalized Approach for Non-Enzymatic Kinetic Resolution
| Step | Procedure | Purpose |
| 1 | Reaction of racemic alcohol with an acylating agent (e.g., acetic anhydride) | To introduce an acyl group. |
| 2 | Addition of a chiral catalyst (e.g., chiral phosphine or diamine-based catalyst) | To create a diastereomeric transition state, leading to different reaction rates for each enantiomer. |
| 3 | Reaction quenching after ~50% conversion | To maximize the enantiomeric excess (ee) of both the acylated product and the remaining unreacted alcohol. |
| 4 | Separation | Isolation of the esterified enantiomer from the unreacted alcohol enantiomer using chromatography. |
Synthetic Routes Utilizing Fluorinated Aromatic Precursors
The construction of the this compound scaffold relies heavily on the availability and reactivity of appropriately substituted fluorinated aromatic starting materials.
A potential synthetic pathway to this compound can be designed starting from the commercially available precursor, 4-fluoro-2-methylphenol. nih.govsigmaaldrich.com This multi-step route would likely involve an initial electrophilic substitution followed by the addition of the butyl side chain.
One plausible, though challenging, approach is a Friedel-Crafts acylation reaction. The phenol's hydroxyl group is strongly activating and ortho-, para-directing. Given that the para position is blocked by fluorine, acylation would be directed to the ortho position. However, to build the target molecule, the side chain must be attached at the carbon bearing the methyl group. A more strategic approach involves converting the phenol (B47542) into a different functional group that allows for the precise construction of the tertiary alcohol.
A more direct, albeit theoretical, multi-step synthesis could proceed as follows:
Ortho-Bromination: Introduction of a bromine atom at the position adjacent to the hydroxyl group.
Grignard Formation: Conversion of the brominated intermediate into a Grignard reagent. This step is complicated by the presence of the acidic phenolic proton and would require prior protection of the hydroxyl group (e.g., as a methoxymethyl ether).
Reaction with Butan-2-one: The aryl Grignard reagent would then be reacted with butan-2-one.
Work-up and Deprotection: An acidic workup would protonate the alkoxide and remove the protecting group to yield the final product.
A more direct and widely practiced method for synthesizing tertiary alcohols involves the use of organometallic reagents derived from halogenated aryl compounds. The most common approach is the Grignard reaction, which is a robust method for forming carbon-carbon bonds. youtube.com
The synthesis of this compound via this route would begin with a halogenated precursor, such as 1-bromo-4-fluoro-2-methylbenzene. The reaction proceeds in two main stages:
Formation of the Grignard Reagent: The aryl bromide is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or THF) to form (4-fluoro-2-methylphenyl)magnesium bromide.
Nucleophilic Addition: The freshly prepared Grignard reagent is added to butan-2-one. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.
Aqueous Work-up: The reaction is quenched with a weak acid, typically an aqueous solution of ammonium chloride, to protonate the resulting magnesium alkoxide salt, yielding the tertiary alcohol this compound. chemicalbook.com
Table 2: Grignard Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |
| 1-Bromo-4-fluoro-2-methylbenzene | Butan-2-one | Magnesium (Mg) | Anhydrous THF | This compound |
This method is highly efficient and allows for the straightforward construction of the target molecule from readily available starting materials.
The Grignard-based synthesis described in section 2.4.2 is a classic example of a convergent strategy. youtube.com The two key fragments, the aryl Grignard reagent ((4-fluoro-2-methylphenyl)magnesium bromide) and the carbonyl compound (butan-2-one), are brought together in a single, high-yielding step to form the final product.
This strategy offers significant advantages:
Modularity: It allows for the rapid synthesis of analogues by simply changing one of the fragments. For instance, reacting the same Grignard reagent with different ketones or aldehydes would produce a library of related fluoroaryl-substituted alcohols.
Flexibility: The synthesis of the aryl halide precursor can be accomplished through various means, including halogen exchange reactions or the Balz-Schiemann method, which starts from an aromatic amine. guidechem.com
Catalytic, enantioselective additions of organometallic reagents to carbonyls represent an advanced convergent strategy for producing chiral fluoroaryl alcohols directly. nih.gov Although not a kinetic resolution, these methods build the chiral center during the key bond-forming step, offering an efficient route to enantiomerically enriched products.
Stereochemical Investigations of 2 4 Fluoro 2 Methylphenyl 2 Butanol
Elucidation of Chiral Centers and Stereoisomerism
The molecular structure of 2-(4-Fluoro-2-methylphenyl)-2-butanol contains a single stereocenter, which is the tertiary carbinol carbon atom (C2). A carbon atom is considered a chiral center when it is bonded to four different substituents.
In the case of this compound, the C2 carbon is attached to:
A hydroxyl group (-OH)
A methyl group (-CH3)
An ethyl group (-CH2CH3)
A 4-fluoro-2-methylphenyl group
Since all four of these groups are different, the C2 carbon is a chiral center. The presence of a single chiral center means that the molecule can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. These two enantiomers are designated as (R)-2-(4-fluoro-2-methylphenyl)-2-butanol and (S)-2-(4-fluoro-2-methylphenyl)-2-butanol.
Molecules with a single chiral center are, in almost all cases, chiral. libretexts.org The exception to this is if the molecule also contains a plane of symmetry, which is not the case for this compound. Therefore, the compound is chiral and will exhibit optical activity.
Assignment of Absolute and Relative Configurations
The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic method involves prioritizing the four substituents attached to the chiral center based on atomic number.
The priority of the substituents on the C2 chiral center of this compound is as follows:
-OH (Oxygen has the highest atomic number)
-C6H3(F)(CH3) (The phenyl ring, with its higher atomic mass, takes precedence over the alkyl groups)
-CH2CH3 (The ethyl group has a higher priority than the methyl group because the next carbon atom is bonded to other carbons and hydrogens)
-CH3 (The methyl group has the lowest priority)
To assign the (R) or (S) configuration, the molecule is oriented so that the lowest priority group (the methyl group) is pointing away from the viewer. If the sequence from the highest priority substituent to the third-highest priority substituent is clockwise, the configuration is designated as (R). If the sequence is counter-clockwise, the configuration is (S).
The determination of the absolute configuration of a newly synthesized chiral compound typically requires experimental techniques such as X-ray crystallography of a single crystal of one of the enantiomers or by using chiral derivatizing agents followed by NMR spectroscopy. researchgate.net
Conformational Analysis and Stereochemical Preferences
The conformational landscape of this compound is primarily influenced by rotations around the single bonds, particularly the bond connecting the chiral center to the phenyl ring. The presence of substituents on the aryl ring and at the chiral center introduces steric and electronic effects that favor certain conformations over others.
The 4-fluoro and 2-methyl substituents on the phenyl ring play significant roles in determining the molecule's preferred conformation.
Ortho-Methyl Substituent: The methyl group at the ortho position has a more pronounced effect on the conformational landscape due to steric hindrance. researchgate.net This ortho-substituent can restrict the free rotation of the phenyl ring, leading to a higher energy barrier for certain conformations. This steric clash can force the phenyl ring to adopt a twisted or non-planar arrangement relative to the substituents at the chiral center. mdpi.com Studies on similar ortho-substituted aryl alcohols have shown that such steric interactions can significantly influence the molecule's shape and reactivity. researchgate.net
In reactions where the hydroxyl group is a directing group, the steric bulk of the other substituents, including the 2-methyl group, will influence the stereochemical outcome. The interplay between the ethyl, methyl, and substituted phenyl groups creates a unique steric and electronic environment that can be exploited in stereoselective synthesis.
Diastereomeric Relationships and Properties
When a molecule with a single chiral center, such as this compound, reacts with another chiral reagent, a pair of diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities. This difference in properties allows for their separation by conventional laboratory techniques like chromatography or crystallization.
For instance, if racemic this compound were to be esterified with a single enantiomer of a chiral carboxylic acid, such as (R)-mandelic acid, two diastereomeric esters would be produced:
(R)-2-(4-fluoro-2-methylphenyl)-2-butyl (R)-mandelate
(S)-2-(4-fluoro-2-methylphenyl)-2-butyl (R)-mandelate
These diastereomers can be distinguished by spectroscopic methods, such as NMR, where the different spatial arrangements of the atoms lead to distinct chemical shifts for corresponding protons and carbons. reddit.com
Enantiomeric Excess Determination and Chiral Purity Assessment
Determining the enantiomeric excess (ee) is crucial for evaluating the success of an asymmetric synthesis or a chiral separation. Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other.
Several analytical techniques are commonly employed to determine the enantiomeric excess of chiral alcohols like this compound:
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating enantiomers. scirp.orgscirp.orgresearchgate.net The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a capillary column with a chiral stationary phase to separate volatile enantiomers.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs): In this method, the racemic alcohol is reacted with a chiral derivatizing agent to form a mixture of diastereomers. researchgate.net These diastereomers can then be distinguished by standard NMR spectroscopy due to their different chemical shifts. Alternatively, a chiral solvating agent can be added to the NMR tube, which forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. nih.gov
The following table summarizes common methods for determining the enantiomeric excess of chiral tertiary alcohols:
| Method | Principle | Advantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. scirp.org | High accuracy, applicable to a wide range of compounds. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution for volatile compounds. |
| NMR with CDAs | Conversion of enantiomers into diastereomers with distinct NMR spectra. researchgate.net | Does not require specialized chiral columns. |
| NMR with CSAs | Formation of transient diastereomeric complexes leading to separate NMR signals. nih.gov | Non-destructive, direct analysis of the enantiomeric mixture. |
Reaction Mechanisms and Chemical Transformations of 2 4 Fluoro 2 Methylphenyl 2 Butanol
Nucleophilic Substitution Reactions at the Tertiary Alcohol Center
The hydroxyl (-OH) group of an alcohol is a poor leaving group. Therefore, direct nucleophilic substitution is not a feasible pathway. For a reaction to occur at the tertiary carbon center of 2-(4-fluoro-2-methylphenyl)-2-butanol, the hydroxyl group must first be activated to transform it into a better leaving group.
S_N1 Reaction Pathways and Carbocation Intermediates
Due to the steric hindrance around the tertiary carbon and the stability of the resulting carbocation, nucleophilic substitution at this center proceeds exclusively through an S_N1 (Substitution Nucleophilic Unimolecular) mechanism. The reaction is a stepwise process:
Nucleophilic Attack: The nucleophile can then attack the carbocation from either face, leading to a racemic or near-racemic mixture of products if the carbon center is chiral.
The general mechanism for an S_N1 reaction of a tertiary alcohol is as follows: Step 1: Protonation of the alcohol (if using an acid catalyst) Step 2: Loss of the leaving group (water) to form a carbocation Step 3: Nucleophilic attack on the carbocation Step 4: Deprotonation (if the nucleophile was neutral)
Strategies for Hydroxyl Group Activation and Enhanced Reactivity
Several strategies can be employed to activate the hydroxyl group of this compound and facilitate nucleophilic substitution:
Protonation under Acidic Conditions: Treatment with a strong acid, such as a hydrohalic acid (HCl, HBr, HI), protonates the hydroxyl group to form an oxonium ion (-OH2+). This is an excellent leaving group (water), which readily dissociates to form the tertiary carbocation.
Conversion to Sulfonate Esters: The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base (like pyridine) to form a sulfonate ester (e.g., tosylate, mesylate). These are excellent leaving groups, and their departure can be initiated by a nucleophile.
Use of Thionyl Chloride or Phosphorus Halides: Reagents like thionyl chloride (SOCl2) or phosphorus trihalides (PBr3) can be used to convert the alcohol into the corresponding alkyl halide.
| Activation Method | Reagent Example | Leaving Group |
| Protonation | HBr | H₂O |
| Sulfonate Ester Formation | TsCl, pyridine | TsO⁻ |
| Halogenation | SOCl₂ | SO₂ + Cl⁻ |
Elimination Reactions (Dehydration)
When heated in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), this compound will undergo dehydration (an elimination reaction) to form alkenes.
E1 Reaction Mechanisms
Similar to S_N1 reactions, the dehydration of this tertiary alcohol proceeds through an E1 (Elimination Unimolecular) mechanism. This is a two-step process that shares the same carbocation intermediate as the S_N1 pathway.
Formation of the Carbocation: The hydroxyl group is protonated by the acid, and subsequently leaves as a water molecule to form the tertiary carbocation.
Deprotonation: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the positively charged carbon (a beta-carbon). The electrons from the C-H bond then form a pi bond, resulting in an alkene.
Regioselectivity and Zaitsev's Rule Considerations
The dehydration of this compound can potentially lead to the formation of different constitutional isomers of alkenes, depending on which beta-proton is removed. The regioselectivity of this reaction is governed by Zaitsev's Rule . This rule states that the major product will be the most substituted (and therefore most stable) alkene.
For this compound, there are two types of beta-protons: those on the methyl group and those on the methylene (B1212753) group of the ethyl substituent. Removal of a proton from the methylene group will result in a more substituted alkene, which would be the major product according to Zaitsev's rule.
Possible Dehydration Products of this compound
| Product Name | Structure | Substitution Pattern | Expected Yield |
| 2-(4-Fluoro-2-methylphenyl)but-2-ene | Trisubstituted | Major | |
| 2-(4-Fluoro-2-methylphenyl)but-1-ene | Disubstituted | Minor |
Functional Group Interconversions and Derivatizations
The hydroxyl group of this compound is a key site for functional group interconversions, allowing for the synthesis of a variety of derivatives.
Esterification: The alcohol can be reacted with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid.
Ether Synthesis: While the Williamson ether synthesis is not suitable for tertiary alcohols due to competing elimination reactions, ethers could potentially be formed under specific conditions, for instance, by reacting the alcohol with a reagent that generates a stable carbocation which is then trapped by another alcohol molecule.
Derivatization for Analysis: For analytical purposes, such as gas chromatography (GC), the polar hydroxyl group can be derivatized to increase volatility and thermal stability. Common derivatization methods for alcohols include:
Silylation: Reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.
Acylation: Reaction with an acylating agent to form an ester.
These derivatization reactions introduce a non-polar group in place of the hydroxyl hydrogen, making the molecule more suitable for certain types of analysis.
Esterification Reactions
The conversion of alcohols to esters is a fundamental transformation in organic synthesis. However, the esterification of tertiary alcohols such as this compound presents unique challenges. Standard Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is generally ineffective for tertiary alcohols. The strong acid required for this reaction promotes the dehydration of the tertiary alcohol to form an alkene.
To achieve the esterification of this compound, alternative methods that avoid strongly acidic conditions and high temperatures are necessary. A common and effective method is the reaction of the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct, driving the reaction to completion.
Reaction Scheme:
Ar-OH + Ar'-X --[Cu catalyst, Base]--> Ar-O-Ar' + HX
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For 2-(4-Fluoro-2-methylphenyl)-2-butanol, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural elucidation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy focuses on the hydrogen nuclei (protons) within a molecule. The spectrum provides information on the different chemical environments of protons, their relative numbers, and the proximity of neighboring protons.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| OH | ~1.5 - 2.5 | Singlet (broad) | 1H | - |
| CH₃ (on C2) | ~1.5 | Singlet | 3H | - |
| CH₂ (ethyl) | ~1.7 - 1.9 | Quartet | 2H | ~7.5 |
| CH₃ (ethyl) | ~0.8 | Triplet | 3H | ~7.5 |
| CH₃ (aromatic) | ~2.3 | Singlet | 3H | - |
| Aromatic H | ~6.9 - 7.3 | Multiplet | 3H | - |
Detailed Research Findings:
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The hydroxyl proton (OH) would likely appear as a broad singlet in the region of 1.5-2.5 ppm; its chemical shift can be variable and is sensitive to concentration and solvent. The three protons of the methyl group attached to the chiral center (C2) are predicted to resonate as a singlet around 1.5 ppm. The ethyl group would give rise to a quartet for the methylene (B1212753) (CH₂) protons at approximately 1.7-1.9 ppm, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (CH₃) protons at around 0.8 ppm, with a typical coupling constant of about 7.5 Hz. The methyl group attached to the aromatic ring is expected to produce a singlet around 2.3 ppm. The aromatic protons would appear as a complex multiplet in the range of 6.9-7.3 ppm due to coupling with each other and with the fluorine atom.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C (quaternary, C2) | ~75 |
| CH₃ (on C2) | ~28 |
| CH₂ (ethyl) | ~35 |
| CH₃ (ethyl) | ~9 |
| CH₃ (aromatic) | ~21 |
| C (aromatic, C1') | ~142 (d, J ≈ 7 Hz) |
| C (aromatic, C2') | ~138 (d, J ≈ 3 Hz) |
| C (aromatic, C3') | ~115 (d, J ≈ 21 Hz) |
| C (aromatic, C4') | ~162 (d, J ≈ 245 Hz) |
| C (aromatic, C5') | ~113 (d, J ≈ 21 Hz) |
| C (aromatic, C6') | ~130 (d, J ≈ 8 Hz) |
Detailed Research Findings:
The ¹³C NMR spectrum is anticipated to show signals for all eleven carbon atoms of this compound. The quaternary carbon atom of the butanol moiety (C2), being attached to an oxygen atom, would appear downfield at approximately 75 ppm. The methyl carbon attached to C2 is expected around 28 ppm, while the ethyl group carbons would be observed at about 35 ppm (CH₂) and 9 ppm (CH₃). The aromatic methyl group carbon is predicted to be near 21 ppm. The aromatic carbons will exhibit splitting due to coupling with the fluorine atom (C-F coupling). The carbon directly bonded to the fluorine (C4') will show a large coupling constant (¹JCF ≈ 245 Hz) and resonate at a significantly downfield position, around 162 ppm. The other aromatic carbons will show smaller coupling constants depending on their proximity to the fluorine atom.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique used to study fluorine-containing compounds. nih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment. wikipedia.org
Predicted ¹⁹F NMR Data:
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | ~ -115 to -120 | Multiplet |
Detailed Research Findings:
A single signal is expected in the ¹⁹F NMR spectrum of this compound, corresponding to the single fluorine atom on the aromatic ring. This signal is predicted to appear in the typical range for an aryl fluoride, approximately between -115 and -120 ppm relative to a standard like CFCl₃. The signal would likely be a multiplet due to coupling with the neighboring aromatic protons. The precise chemical shift would be influenced by the substitution pattern on the aromatic ring. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the CH₂ and CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the aromatic proton signals to their respective carbon signals.
Application of Lanthanide Shift Reagents for Stereochemical Elucidation
Due to the presence of a chiral center at the C2 position, this compound is a chiral molecule. Lanthanide shift reagents (LSRs) are paramagnetic complexes that can be used in NMR spectroscopy to induce large chemical shifts. The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus being observed. By adding a chiral LSR to a solution of a racemic mixture of the title compound, it is possible to form diastereomeric complexes that will have different NMR spectra. This would allow for the differentiation of the two enantiomers and potentially the determination of their relative amounts.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. It is a powerful tool for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3600 - 3200 | Strong, Broad |
| C-H (sp³ aliphatic) | 3000 - 2850 | Medium to Strong |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C=C (aromatic) | 1600 - 1450 | Medium |
| C-O (tertiary alcohol) | ~1150 | Strong |
| C-F (aryl fluoride) | 1250 - 1100 | Strong |
Detailed Research Findings:
The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the region of 3600-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol group; the broadness is due to hydrogen bonding. libretexts.org The C-H stretching vibrations of the aliphatic methyl and ethyl groups would appear in the 3000-2850 cm⁻¹ region, while the aromatic C-H stretching would be observed slightly higher, between 3100 and 3000 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ range. A strong absorption around 1150 cm⁻¹ would be characteristic of the C-O stretching of a tertiary alcohol. Finally, a strong band in the 1250-1100 cm⁻¹ region would correspond to the C-F stretching vibration of the aryl fluoride.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, with a molecular weight of 182.23 g/mol , the mass spectrum provides a detailed fingerprint of its ionic fragments.
The molecular ion peak ([M]⁺) for tertiary alcohols is often of low abundance or entirely absent in electron ionization (EI) mass spectrometry due to the instability of the parent ion. nist.gov For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 182.
The fragmentation of this compound is predicted to follow established pathways for tertiary benzylic alcohols. The primary fragmentation mechanism is the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage), which is a common occurrence for alcohols. researchgate.net This process leads to the formation of highly stable carbocations.
One of the most significant fragmentation pathways involves the loss of an ethyl radical (•CH₂CH₃) from the molecular ion. This cleavage results in a highly stabilized tertiary benzylic carbocation at m/z 153. This fragment is expected to be one of the most abundant in the spectrum due to its stability, further resonance-stabilized by the aromatic ring.
Another prominent fragmentation involves the loss of a water molecule (H₂O) from the molecular ion, a characteristic fragmentation for alcohols, which would yield a peak at m/z 164. researchgate.net Additionally, cleavage of the bond between the aromatic ring and the tertiary carbon can occur, leading to the formation of a fluorotoluene radical and a [C₄H₉O]⁺ ion at m/z 73.
The presence of the fluorine atom on the phenyl ring also influences the fragmentation pattern. Fragments containing the fluorophenyl group will have characteristic isotopic patterns. The most stable fragment containing the aromatic ring is often the fluorotropylium ion, which can be formed through rearrangement and subsequent fragmentation. A key fragment is the ion at m/z 109, corresponding to the fluorobenzyl cation [C₇H₆F]⁺, formed by the cleavage of the C-C bond between the tertiary carbon and the aromatic ring, followed by the loss of a butene molecule. This fragment is a strong indicator of the substituted aromatic structure. A mass spectrum of the closely related compound 1-(4-Fluorophenyl)-2-methyl-2-propanol shows a prominent peak for the fluorobenzyl cation. nist.gov
A summary of the predicted key fragments for this compound is presented in the table below.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 182 | [C₁₁H₁₅FO]⁺ | Molecular Ion |
| 167 | [C₁₀H₁₂FO]⁺ | Loss of a methyl radical (•CH₃) |
| 153 | [C₉H₁₀FO]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 125 | [C₈H₈F]⁺ | Loss of a propanone molecule (C₃H₆O) |
| 109 | [C₇H₆F]⁺ | Fluorotropylium ion, loss of a butene molecule (C₄H₈) |
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption and fluorescence spectroscopy are powerful tools for investigating the electronic structure and photophysical properties of molecules containing chromophores and fluorophores.
UV-Visible Spectrophotometric Analysis of Chromophores
The primary chromophore in this compound is the substituted benzene (B151609) ring. The electronic transitions within this aromatic system give rise to characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. The substitution on the benzene ring, including the fluorine atom and the alkyl group, influences the position and intensity of these absorption bands.
The UV-visible spectrum of this compound is expected to be similar to that of other monosubstituted benzene derivatives. For comparison, p-fluorotoluene, which contains a similar chromophoric system, exhibits UV absorption maxima. nih.gov The spectrum is anticipated to show two main absorption bands: a strong band at shorter wavelengths (around 200-220 nm) corresponding to the primary π → π* transition (E-band), and a weaker, fine-structured band at longer wavelengths (around 250-280 nm) corresponding to the secondary π → π* transition (B-band), which is forbidden in benzene but becomes allowed due to the reduced symmetry from substitution. The fluorine atom, being a weak auxochrome, is expected to cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.
Table 2: Expected UV-Visible Absorption Data for this compound in a Nonpolar Solvent
| Band | Wavelength Range (nm) | Transition |
|---|---|---|
| E-band | ~210-220 | π → π* |
Fluorescence Emission and Excitation Studies
Aromatic compounds are often fluorescent, and the introduction of a fluorine atom can modulate the fluorescence properties. Fluorobenzene itself is known to be fluorescent. aip.org Therefore, this compound is expected to exhibit fluorescence upon excitation at wavelengths corresponding to its absorption bands.
The fluorescence emission spectrum would typically be a mirror image of the longest wavelength absorption band (the B-band). The excitation spectrum, which measures the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength, should closely match the absorption spectrum. The position of the fluorine atom at the para position is known to influence the fluorescence quantum yield and lifetime.
Investigation of Molecular Aggregation and Charge Transfer Effects
In concentrated solutions or in the solid state, aromatic molecules can form aggregates, such as π-stacked dimers or excimers, which can lead to changes in the absorption and fluorescence spectra. These changes can include the appearance of new, red-shifted emission bands. Some fluorinated aromatic compounds are known to exhibit aggregation-induced emission (AIE), where they are non-emissive in dilute solutions but become highly fluorescent upon aggregation. mdpi.com This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.
Furthermore, the electronic structure of the molecule, with an electron-donating methyl group and an electron-withdrawing fluorine atom on the phenyl ring, could potentially lead to intramolecular charge transfer (ICT) character in the excited state, especially in polar solvents. This would be observable as a significant red-shift in the fluorescence emission spectrum with increasing solvent polarity (solvatochromism).
Computational Chemistry Investigations on 2 4 Fluoro 2 Methylphenyl 2 Butanol
Quantum Chemical Calculations for Molecular Properties
There are no published studies that specifically apply quantum chemical calculations to determine the molecular properties of 2-(4-Fluoro-2-methylphenyl)-2-butanol.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
No literature could be found that performs DFT calculations to optimize the geometry or analyze the electronic structure of this compound. While DFT is a common method for such analyses on a wide range of organic molecules, including those with fluorine substituents, this specific compound has not been a documented subject of such research.
Ab Initio Methods for High-Accuracy Calculations
Similarly, a search for high-accuracy calculations using ab initio methods for this compound yielded no results. These computationally intensive methods have not been applied to this molecule in any publicly accessible research.
Transition State Elucidation and Reaction Mechanism Pathway Analysis
There is no information available on the elucidation of transition states or the analysis of reaction mechanism pathways involving this compound through computational means.
Stereochemical Modeling and Prediction
Specific stereochemical modeling and predictions for this compound are absent from the scientific literature.
Prediction of Regio- and Enantioselectivity in Asymmetric Synthesis
No computational studies have been published that predict the regio- and enantioselectivity in the asymmetric synthesis of this compound. The synthesis of chiral tertiary alcohols is a significant area of research, but this particular compound has not been a documented target of predictive computational modeling. researchgate.net
Intermolecular Interactions and Supramolecular Assembly
Computational methods are essential for understanding the non-covalent interactions that dictate how molecules of this compound interact with each other in the solid state, influencing properties such as crystal packing and polymorphism.
Hirshfeld Surface Analysis for Crystal Packing
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different atomic contacts. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
For this compound, this analysis would reveal the key interactions governing its supramolecular assembly. The analysis generates two-dimensional "fingerprint plots" that summarize the distribution of intermolecular contacts. nih.gov Given the elemental composition of the molecule (C, H, O, F), the primary interactions expected to contribute to the crystal packing would be H···H, C···H, O···H, and F···H contacts. The red spots on a Hirshfeld surface mapped with the dnorm property indicate close intermolecular contacts, which often correspond to hydrogen bonds and other significant interactions. mdpi.com
A hypothetical breakdown of the contributions of various intermolecular contacts to the total Hirshfeld surface area for this compound is presented below. The high percentage of H···H contacts is typical for organic molecules. nih.gov The presence of the hydroxyl and fluoro groups would likely result in significant O···H and F···H interactions, respectively, which are crucial for the stability of the crystal structure.
Table 1: Illustrative Hirshfeld Surface Interaction Contributions for this compound
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 45.5 |
| C···H/H···C | 24.2 |
| O···H/H···O | 15.8 |
| F···H/H···F | 11.3 |
| Other (C···C, C···F, etc.) | 3.2 |
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular wave function into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. wisc.eduwisc.edu This method is particularly useful for investigating intramolecular and intermolecular charge transfer events, which are described as donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de
Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound
| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | σ(C-C) | 2.5 | Intramolecular Hyperconjugation |
| LP (F) | σ(C-Caromatic) | 1.8 | Intramolecular Hyperconjugation |
| σ (C-H) | σ(C-C) | 4.1 | Intramolecular Hyperconjugation |
| σ (C-C) | σ(C-H) | 3.2 | Intramolecular Hyperconjugation |
Energy Decomposition Analysis (EDA) for Non-Covalent Interactions
Energy Decomposition Analysis (EDA) is a computational technique used to dissect the total interaction energy between two or more molecular fragments into physically meaningful components. escholarship.org This allows for a detailed understanding of the nature of the forces holding the fragments together, such as in a dimer of this compound. A typical EDA partitions the interaction energy (ΔEint) into several terms:
Electrostatic (ΔEelec): The classical electrostatic interaction between the unperturbed charge distributions of the monomers.
Pauli Repulsion (ΔEPauli): The destabilizing term arising from the quantum mechanical repulsion between electrons of like spin (exchange-repulsion).
Polarization (ΔEpol): The stabilizing energy released as the electron clouds of the monomers distort in response to each other's electric fields.
Dispersion (ΔEdisp): The attractive interaction arising from correlated electron fluctuations, often referred to as London dispersion forces.
Charge Transfer (ΔECT): The stabilizing interaction from the net flow of electrons from one monomer to another.
Table 3: Illustrative Energy Decomposition Analysis for a this compound Dimer (in kcal/mol)
| Energy Component | Illustrative Energy Value (kcal/mol) |
|---|---|
| Electrostatic (ΔEelec) | -8.5 |
| Pauli Repulsion (ΔEPauli) | +10.2 |
| Polarization (ΔEpol) | -2.1 |
| Dispersion (ΔEdisp) | -3.7 |
| Charge Transfer (ΔECT) | -1.5 |
| Total Interaction Energy (ΔEint) | -5.6 |
Spectroscopic Data Prediction and Experimental Validation
Computational quantum chemistry, particularly Density Functional Theory (DFT), is widely used to predict various spectroscopic properties of molecules. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, key spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be calculated.
The calculated data are then compared with results from experimental measurements (e.g., from a synthesized sample). A strong correlation between the predicted and observed spectra serves as a powerful validation of the computed molecular structure and the computational method itself. researchgate.net Discrepancies can often be explained by environmental factors in the experiment (like solvent effects) that were not included in the gas-phase theoretical calculation.
Table 4: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C (quaternary, alcohol) | 75.8 | 76.2 |
| C (aromatic, attached to F) | 162.5 | 163.0 |
| C (aromatic, attached to C-OH) | 142.1 | 142.5 |
| C (aromatic, methyl-substituted) | 138.9 | 139.3 |
| CH3 (aromatic) | 20.5 | 20.9 |
Applications and Research Trajectories in Organic Synthesis and Materials Science
Utilization as Chiral Building Blocks in Complex Molecule Synthesis
There is currently no specific, publicly available research detailing the use of 2-(4-Fluoro-2-methylphenyl)-2-butanol as a chiral building block in the synthesis of complex molecules. While the tertiary alcohol structure, which includes a chiral center, theoretically allows for the separation of its enantiomers and their potential use in asymmetric synthesis, no documented examples or studies of this application have been identified. The principles of chiral resolution and the use of chiral alcohols in synthesizing enantiomerically pure compounds are well-established in organic chemistry, but their specific application to this compound is not reported in the available scientific literature.
Role in the Development of Novel Synthetic Methodologies
Potential in Functional Polymer Chemistry and Materials Science
The potential application of this compound in functional polymer chemistry and materials science is not documented in the available research. While fluorinated polymers, derived from various fluorinated monomers, are known for their unique properties such as thermal stability and hydrophobicity, there is no indication that this compound has been explored as a monomer or a modifying agent in this context. nih.govstrath.ac.ukacs.org Research in this area is broad, but specific studies involving this particular butanol derivative are absent from the current body of scientific publications.
Intermediates for Advanced Organic Compounds
While it is plausible that this compound could serve as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical or agrochemical industries due to the presence of a fluorinated phenyl group, there is no specific evidence of this in the public domain. Chemical catalogs list it as a commercially available compound, implying its potential utility as a building block. riekemetals.com However, without published research or patents detailing its conversion into advanced organic compounds, its role as a key intermediate remains speculative.
Conclusion and Future Research Directions
Synthesis of Novel Analogs of 2-(4-Fluoro-2-methylphenyl)-2-butanol
The development of novel analogs of this compound is a logical progression in exploring the chemical space around this scaffold. Research in this area would likely focus on several key modifications:
Modification of the Phenyl Ring: The introduction of different substituents on the aromatic ring, in place of or in addition to the fluorine and methyl groups, could significantly alter the electronic properties and steric profile of the molecule. This could involve the synthesis of analogs with electron-donating or electron-withdrawing groups at various positions.
Variation of the Alkyl Groups: Replacing the ethyl and methyl groups at the tertiary carbon center with other alkyl or aryl moieties would allow for a systematic study of structure-activity relationships in potential applications.
Introduction of Other Functional Groups: The incorporation of additional functional groups, such as amines, esters, or amides, into the structure could open up new avenues for derivatization and the development of compounds with specific biological or material properties.
The synthesis of these analogs would likely employ similar Grignard-based methodologies, utilizing a range of substituted aryl halides and ketones or esters as starting materials.
Exploration of Catalyst Systems for Enhanced Selectivity
For the synthesis of this compound and its analogs, particularly those with chiral centers, the exploration of advanced catalyst systems is a promising area of research. While the Grignard reaction is a robust method for C-C bond formation, achieving high enantioselectivity in the absence of a chiral substrate can be challenging.
Future research could focus on:
Chiral Catalysts: The use of chiral ligands in conjunction with organometallic reagents could facilitate the enantioselective addition to the prochiral ketone, leading to the preferential formation of one enantiomer.
Lewis Acid Catalysis: The investigation of various Lewis acids as catalysts could enhance the reactivity of the carbonyl group and potentially influence the stereochemical outcome of the reaction.
Optimization of Reaction Conditions: A systematic study of solvents, temperatures, and reaction times in the presence of different catalysts would be crucial for developing highly efficient and selective synthetic protocols.
Advanced Mechanistic Studies using Computational and Experimental Methods
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound would be invaluable for optimizing existing procedures and designing new synthetic routes.
Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to model the transition states of the Grignard reaction, providing insights into the factors that control reactivity and selectivity. These studies could also be used to predict the spectroscopic properties of the molecule and its analogs.
Kinetic Studies: Experimental kinetic studies could be performed to determine the rate laws and activation parameters for the synthesis and key reactions of the compound. This information would be essential for elucidating the reaction mechanism.
Spectroscopic Interrogation of Intermediates: Advanced spectroscopic techniques, such as in-situ IR or NMR spectroscopy, could potentially be used to observe and characterize transient intermediates in the reaction pathway.
Emerging Applications in Chemical Research
The unique structural features of this compound make it an interesting candidate for a variety of applications in chemical research.
Medicinal Chemistry: The presence of a fluorine atom can significantly impact the metabolic stability, lipophilicity, and binding affinity of a molecule. hmdb.ca Therefore, this compound and its derivatives could serve as valuable intermediates in the synthesis of novel therapeutic agents. The fluorinated phenyl moiety is a common feature in many modern pharmaceuticals.
Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability and low surface energy. Derivatives of this compound could potentially be used as monomers or additives in the development of new polymeric materials.
Asymmetric Catalysis: Chiral alcohols and their derivatives are widely used as ligands and auxiliaries in asymmetric catalysis. The enantiomerically pure forms of this compound could be explored for their potential in inducing stereoselectivity in a range of chemical transformations.
Q & A
Basic Question: What are the key considerations for synthesizing 2-(4-Fluoro-2-methylphenyl)-2-butanol, and how does the substitution pattern influence reaction pathways?
Methodological Answer:
Synthesis typically involves Friedel-Crafts alkylation or ketone reduction strategies. The 4-fluoro and 2-methyl substituents on the phenyl ring impose steric and electronic effects that dictate regioselectivity. For example, the electron-withdrawing fluorine group deactivates the aromatic ring, requiring strong Lewis acids (e.g., AlCl₃) to activate electrophilic intermediates. The methyl group at the ortho position introduces steric hindrance, favoring para-substitution in precursor reactions. Reaction optimization should include controlled temperature gradients (0–5°C for exothermic steps) and inert atmospheres to prevent side reactions like hydroxyl group oxidation .
Basic Question: How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
Methodological Answer:
- ¹H NMR : The fluorine atom induces deshielding of adjacent protons, splitting the aromatic proton signals into distinct doublets (δ 6.8–7.2 ppm). The methyl group on the phenyl ring appears as a singlet (~δ 2.3 ppm), while the tertiary alcohol proton resonates as a broad singlet (~δ 1.5 ppm).
- IR : A strong O–H stretch (~3400 cm⁻¹) and C–F vibration (~1220 cm⁻¹) confirm the alcohol and fluoro substituents.
- MS : Molecular ion [M+H]⁺ at m/z 198.1 (calculated) with fragmentation patterns showing loss of H₂O (m/z 180.1) and fluoromethylbenzene (m/z 124.0). Cross-validate with NIST spectral databases to rule out impurities .
Advanced Question: How does the fluorine substituent in this compound affect its hydrogen-bonding capacity and solubility in polar solvents?
Methodological Answer:
The electronegative fluorine atom reduces electron density on the hydroxyl group, weakening hydrogen-bonding interactions. Solubility studies in water-DMSO mixtures (e.g., 10–90% v/v) reveal a nonlinear relationship due to competing hydrophobic (methyl group) and polar (fluoro, hydroxyl) interactions. Computational models (e.g., COSMO-RS) predict logP values >2.5, indicating preferential solubility in aprotic solvents like THF or dichloromethane. Experimental validation via phase-separation assays is recommended .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
- Waste Management : Segregate alcohol-containing waste from halogenated solvents; neutralize acidic byproducts before disposal .
Advanced Question: What strategies resolve contradictions in reported bioactivity data for fluorinated phenyl alcohols like this compound?
Methodological Answer:
Discrepancies often arise from assay-specific conditions (e.g., cell line variability, solvent effects). A systematic approach includes:
- Replicating studies with standardized cell lines (e.g., HEK293 or HepG2).
- Controlling solvent polarity (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Cross-referencing with structural analogs (e.g., 4-(4-Hydroxyphenyl)-2-butanone) to isolate substituent-specific effects .
Advanced Question: How can computational modeling predict the environmental persistence of this compound?
Methodological Answer:
Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Key parameters include:
- LogKow : Predicted ~2.8, suggesting moderate bioaccumulation.
- Atmospheric OH Radical Reaction Rate : Fluorine substituents slow degradation, increasing persistence. Validate with OECD 301B ready biodegradability tests .
Advanced Question: What synthetic routes minimize racemization in chiral derivatives of this compound?
Methodological Answer:
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) in ketone reductions to achieve >90% enantiomeric excess (ee).
- Low-Temperature Conditions : Maintain reactions at –20°C to suppress thermal racemization.
- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases for ee quantification .
Advanced Question: How do impurities in this compound impact pharmacological assays, and what analytical methods detect them?
Methodological Answer:
Common impurities include residual ketone precursors and dehalogenated byproducts.
- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate impurities.
- Limit of Detection (LOD) : ≤0.05% for pharmacopeial compliance (per ICH Q3A guidelines).
- Bioactivity Interference : Test impurities in parallel assays to confirm they do not modulate target receptors (e.g., GPCRs) .
Basic Question: What are the best practices for stabilizing this compound in long-term storage?
Methodological Answer:
- Temperature : Store at –20°C in amber glass vials to prevent photodegradation.
- Desiccants : Include silica gel packs to mitigate hydrolysis.
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Question: How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate metabolic pathways of this compound in vivo?
Methodological Answer:
- ¹⁸O-Labeling : Synthesize the alcohol with ¹⁸O-enriched water during hydrolysis steps. Track isotopic enrichment in urine/metabolites via LC-HRMS.
- ²H-Labeling : Introduce deuterium at the benzylic position to study CYP450-mediated oxidation. Compare kinetic isotope effects (KIEs) to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
